
6-Diazo-5-methyl-2,3,4-trinitrocyclohexa-2,4-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Diazo-5-methyl-2,3,4-trinitrocyclohexa-2,4-dien-1-ol is a complex organic compound known for its unique structure and reactivity. This compound features a cyclohexadienone core substituted with diazo, methyl, and trinitro groups, making it a subject of interest in various fields of chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Diazo-5-methyl-2,3,4-trinitrocyclohexa-2,4-dien-1-ol typically involves multiple steps, starting from readily available precursors One common method includes the nitration of a suitable cyclohexadienone derivative, followed by diazotization
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and diazotization processes, utilizing continuous flow reactors to ensure safety and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Diazo-5-methyl-2,3,4-trinitrocyclohexa-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-substituted cyclohexadienones, while reduction can produce amines or other reduced compounds.
Applications De Recherche Scientifique
6-Diazo-5-methyl-2,3,4-trinitrocyclohexa-2,4-dien-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research into its potential as a therapeutic agent, particularly in cancer treatment, is ongoing.
Industry: Its unique properties make it valuable in the development of advanced materials and explosives.
Mécanisme D'action
The mechanism of action of 6-Diazo-5-methyl-2,3,4-trinitrocyclohexa-2,4-dien-1-ol involves its ability to undergo various chemical transformations. The diazo group can participate in cycloaddition reactions, while the nitro groups can undergo reduction or substitution. These reactions often target specific molecular pathways, making the compound useful in both synthetic and biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dichloro-6-diazo-2,4-dinitrocyclohexa-2,4-dien-1-one
- 6-Diazo-2,4-dinitrocyclohexa-2,4-dien-1-one
Uniqueness
6-Diazo-5-methyl-2,3,4-trinitrocyclohexa-2,4-dien-1-ol is unique due to the presence of the methyl group, which can influence its reactivity and stability. This structural difference can lead to distinct chemical behaviors and applications compared to similar compounds.
Propriétés
Numéro CAS |
138779-32-5 |
|---|---|
Formule moléculaire |
C7H5N5O7 |
Poids moléculaire |
271.14 g/mol |
Nom IUPAC |
6-diazo-5-methyl-2,3,4-trinitrocyclohexa-2,4-dien-1-ol |
InChI |
InChI=1S/C7H5N5O7/c1-2-3(9-8)7(13)6(12(18)19)5(11(16)17)4(2)10(14)15/h7,13H,1H3 |
Clé InChI |
YFEZKIXGIKGWDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(C1=[N+]=[N-])O)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


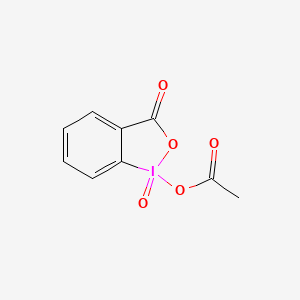
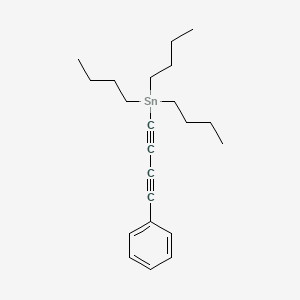
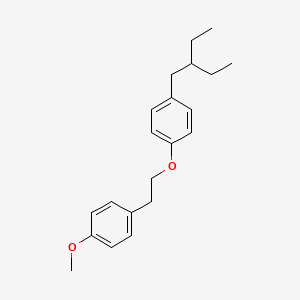
![6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol](/img/structure/B14278280.png)
![N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide](/img/structure/B14278285.png)
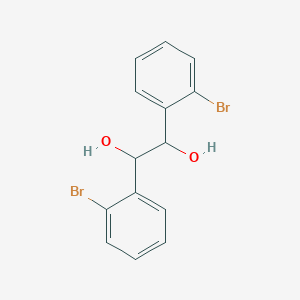
![2-Methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14278291.png)
![2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane](/img/structure/B14278296.png)
![2-[[5-[5-(Dimethylamino)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B14278308.png)


![1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine](/img/structure/B14278320.png)
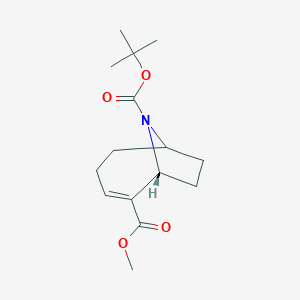
![5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14278326.png)
